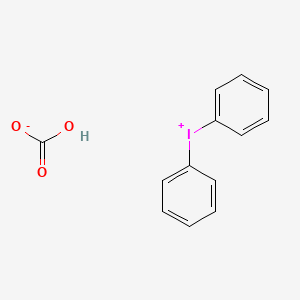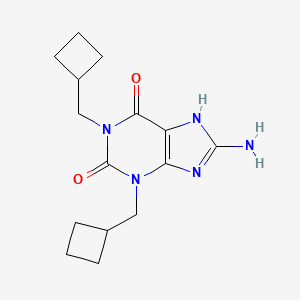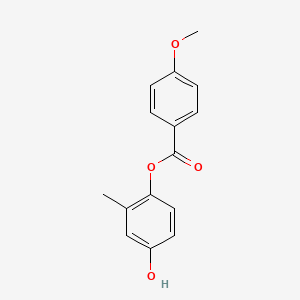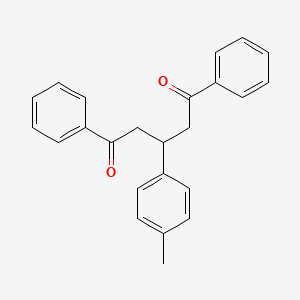
magnesium;1-ethyl-4-methoxybenzene;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1-ethyl-4-methoxybenzene;iodide is an organometallic compound that combines magnesium, 1-ethyl-4-methoxybenzene, and iodide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-ethyl-4-methoxybenzene;iodide typically involves the reaction of 1-ethyl-4-methoxybenzene with magnesium in the presence of an iodide source. This reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent formed. The general reaction can be represented as follows:
1-ethyl-4-methoxybenzene+Mg+I2→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature, solvent, and concentration of reactants, are optimized to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1-ethyl-4-methoxybenzene;iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The iodide group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Magnesium;1-ethyl-4-methoxybenzene;iodide has several scientific research applications:
Organic Synthesis: It is used as a Grignard reagent in organic synthesis to form carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of advanced materials and polymers.
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of magnesium;1-ethyl-4-methoxybenzene;iodide involves the formation of a Grignard reagent, which is highly reactive and can participate in nucleophilic addition reactions. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;1-ethyl-4-methylbenzene;iodide
- Magnesium;1-ethyl-4-hydroxybenzene;iodide
- Magnesium;1-ethyl-4-chlorobenzene;iodide
Uniqueness
Magnesium;1-ethyl-4-methoxybenzene;iodide is unique due to the presence of the methoxy group, which can influence the reactivity and stability of the compound. The methoxy group can donate electron density through resonance, making the compound more reactive in certain types of chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
125446-62-0 |
|---|---|
Molekularformel |
C9H11IMgO |
Molekulargewicht |
286.39 g/mol |
IUPAC-Name |
magnesium;1-ethyl-4-methoxybenzene;iodide |
InChI |
InChI=1S/C9H11O.HI.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
IMNUAYXEZQWYPS-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)C[CH2-].[Mg+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)


![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)

![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)
![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)


